Sodium (S)-2-hydroxypentanedioate, commonly known as L-2-hydroxyglutaric acid disodium (CAS 63512-50-5), is a highly water-soluble, stable salt of the L-enantiomer of 2-hydroxyglutarate. In biochemical and industrial procurement, it serves as a critical, high-purity baseline reagent for modeling hypoxia-induced epigenetic reprogramming, renal cell carcinoma (RCC) metabolism, and L-2-hydroxyglutaric aciduria. As a potent competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases—including histone demethylases (KDMs), TET family 5-methylcytosine hydroxylases, and prolyl hydroxylases (PHDs)—this specific enantiomer is essential for accurately replicating endogenous metabolic shifts [1]. The disodium salt formulation is specifically prioritized by buyers over the free acid to guarantee rapid, complete aqueous dissolution without the need for cytotoxic organic solvents like DMSO .
Substituting L-2-hydroxyglutaric acid disodium with its D-enantiomer (D-2-HG), racemic mixtures, or the free acid form fundamentally compromises experimental integrity and processability. While D-2-HG is the specific oncometabolite produced by mutant IDH1/2 enzymes, L-2-HG is uniquely generated by malate and lactate dehydrogenases under hypoxia or in L2HGDH-deficient renal cell carcinomas[1]. Using D-2-HG as a generic substitute fails to accurately model hypoxia-driven HIF-1α stabilization because the D-enantiomer is a vastly weaker inhibitor of prolyl hydroxylases (PHDs)[1]. Furthermore, attempting to use the free acid form instead of the disodium salt introduces severe solubility bottlenecks and pH fluctuations in aqueous culture media, often necessitating the use of organic solvents that confound sensitive cellular metabolic and epigenetic readouts.
L-2-HG demonstrates vastly superior potency in inhibiting prolyl hydroxylases (PHDs) compared to its D-enantiomer, making it the only viable choice for modeling hypoxia-induced HIF-1α stabilization. Quantitative assays show that L-2-HG inhibits PHD with an IC50 of 419 µM, which aligns perfectly with physiological hypoxic concentrations [1]. In stark contrast, D-2-HG is a remarkably weak inhibitor of PHD2, requiring unphysiological concentrations (IC50 ≈ 7300 µM) to achieve similar effects [2].
| Evidence Dimension | Prolyl hydroxylase (PHD) inhibition potency |
| Target Compound Data | IC50 = 419 µM (L-2-HG) |
| Comparator Or Baseline | IC50 ≈ 7300 µM (D-2-HG) |
| Quantified Difference | >17-fold higher inhibitory potency for the L-enantiomer against PHDs |
| Conditions | Cell-free enzymatic assay for prolyl hydroxylase (PHD/PHD2) inhibition |
Buyers modeling hypoxic tumor environments must procure the L-enantiomer to achieve accurate HIF-1α stabilization without requiring toxic, unphysiological dosing.
Beyond epigenetic regulation, L-2-HG uniquely impairs cellular bioenergetics by inhibiting mitochondrial creatine kinase (Mi-CK), a hallmark of L-2-hydroxyglutaric aciduria. Enzymatic evaluations confirm that L-2-hydroxyglutaric acid disodium inhibits Mi-CK with a Km of 2.52 mM and a Ki of 11.13 mM . This specific metabolic disruption is highly enantiomer-specific and is not accurately replicated by generic α-KG antagonists or D-2-HG.
| Evidence Dimension | Mitochondrial creatine kinase (Mi-CK) inhibition |
| Target Compound Data | Ki = 11.13 mM, Km = 2.52 mM for Mi-CK |
| Comparator Or Baseline | Generic α-KG antagonists (lack specific Mi-CK inhibition profiles) |
| Quantified Difference | Quantified, target-specific kinetic inhibition unique to the L-enantiomer's metabolic pathology |
| Conditions | Cell-free mitochondrial creatine kinase (Mi-CK) enzymatic assay |
Essential for researchers procuring compounds to specifically study the neurological and bioenergetic deficits associated with L-2-hydroxyglutaric aciduria.
The disodium salt form of L-2-HG (CAS 63512-50-5) provides critical processability advantages over the free acid form by enabling high-concentration aqueous dosing. It achieves an aqueous solubility of 38 mg/mL (approx. 197.8 mM), allowing for the preparation of robust stock solutions in water or PBS . Notably, the compound is insoluble in DMSO and ethanol, meaning procurement of the highly water-soluble disodium salt is mandatory to avoid solvent-induced artifacts in sensitive live-cell assays .
| Evidence Dimension | Aqueous solubility and solvent dependence |
| Target Compound Data | 38 mg/mL solubility in water; insoluble in DMSO |
| Comparator Or Baseline | Free acid forms (often require organic solvents or cause pH shifts) |
| Quantified Difference | Complete aqueous dissolution enabling 100% DMSO-free in vitro and in vivo dosing |
| Conditions | In vitro batch formulation at 25°C |
Procurement of the disodium salt is strictly required for workflows that cannot tolerate DMSO toxicity or require high-molarity physiological buffering.
Due to its >17-fold higher potency against prolyl hydroxylases (PHDs) compared to D-2-HG, L-2-hydroxyglutaric acid disodium is the definitive reagent for simulating hypoxia-induced HIF-1α stabilization. It accurately replicates the promiscuous activity of malate and lactate dehydrogenases under low-oxygen conditions [1].
Procured as a primary standard to replicate the genetic loss of L2HGDH in ccRCC models. Its potent inhibition of TET enzymes and histone demethylases accurately drives the hypermethylation phenotypes observed in aggressive renal cancers [1].
The disodium salt's exceptional aqueous solubility (38 mg/mL) makes it the mandatory choice for sensitive primary cell cultures and in vivo models where high-molarity treatments are required but organic solvents like DMSO would introduce unacceptable cytotoxicity or baseline shifts.
Utilized specifically to model the bioenergetic deficits of L-2-hydroxyglutaric aciduria, leveraging its quantified ability to inhibit mitochondrial creatine kinase (Mi-CK) (Ki = 11.13 mM), a mechanism distinct from generic α-KG antagonists .